Biotin-PEG4-alcohol

Overview

Description

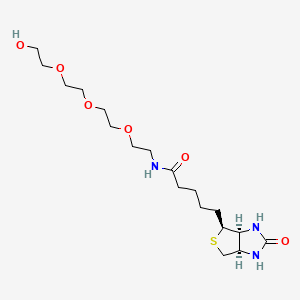

Biotin-PEG4-alcohol is a biotinylation reagent containing a primary hydroxyl (OH) that can be derivatized . The PEG spacer provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . It is a polyethylene glycol (PEG)-based PROTAC linker .

Synthesis Analysis

Biotin-PEG4-alcohol can be used in the synthesis of a series of PROTACs . It is available commercially as a reagent grade for research purposes .Molecular Structure Analysis

The molecular formula of Biotin-PEG4-alcohol is C18H33N3O6S . It is a PEG derivative containing a Biotin group and a terminal primary hydroxyl (–OH) that reacts with a variety of functional groups .Chemical Reactions Analysis

Biotin-PEG4-alcohol can react with terminal via a copper-catalyzed click reaction . Biotin can be subsequently detected with streptavidin, avidin, or NeutrAvidin® biotin-binding protein .Physical And Chemical Properties Analysis

Biotin-PEG4-alcohol has a molecular weight of 419.54 . It is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group .Scientific Research Applications

Protein Labeling

Biotin-PEG4-alcohol is used for biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules . This process involves the reaction of the N-hydroxysuccinimide ester (NHS) group with lysine and N-terminal amino groups to form stable amide bonds .

Enhancing Solubility

The pegylation of Biotin-PEG4-alcohol imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This is particularly useful in research applications where maintaining the solubility of proteins is crucial.

Reducing Steric Hindrance

The PEG spacer arm in Biotin-PEG4-alcohol gives the reagent a long and flexible connection, which reduces steric hindrance when binding to avidin molecules . This is important in applications where the accessibility of the biotin tag to avidin or streptavidin is critical.

Permanent Bond Formation

Biotin-PEG4-alcohol forms permanent amide bonds, meaning the spacer arm cannot be cleaved . This is beneficial in applications where the stability of the biotin label is important.

Glycoprotein Labeling

While not directly mentioned for Biotin-PEG4-alcohol, a similar compound, Alkoxyamine-PEG4-Biotin, is used for biotinylating glycosylated proteins at sialic acid residues . It’s possible that Biotin-PEG4-alcohol could be used in a similar manner.

Derivatization

Biotin-PEG4-alcohol contains a primary hydroxyl (OH) that can be derivatized . This allows for further chemical modifications, expanding its utility in various research applications.

Mechanism of Action

Target of Action

Biotin-PEG4-alcohol, also known as (+)-Biotin-PEG4-OH, is a biotinylation reagent . The primary target of this compound is proteins, specifically the e-amino group on lysines and the N-terminus of proteins . Biotin, a component of this compound, has a high affinity for proteins such as avidin and streptavidin , allowing for rapid and discrete binding.

Mode of Action

Biotin-PEG4-alcohol interacts with its targets through a process known as biotinylation . This involves the attachment of biotin to proteins, which can then be detected or purified using avidin or streptavidin conjugates . The compound contains a primary hydroxyl (OH) that can be derivatized , allowing it to react with a variety of functional groups.

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG4-alcohol are primarily related to protein detection and purification . By attaching biotin to proteins, it allows for the discrete identification and isolation of these proteins using avidin or streptavidin conjugates . This is particularly useful in research and diagnostic applications.

Pharmacokinetics

The compound’s polyethylene glycol (peg) spacer arm is known to provide greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers This suggests that the compound may have good bioavailability

Result of Action

The result of Biotin-PEG4-alcohol’s action is the successful biotinylation of proteins . This allows for the discrete detection and purification of these proteins using avidin or streptavidin conjugates . This can be particularly useful in research and diagnostic applications where specific proteins need to be identified or isolated.

Action Environment

The action of Biotin-PEG4-alcohol can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , suggesting that its action, efficacy, and stability may be affected by exposure to air. Additionally, the compound’s solubility and therefore its action may be influenced by the solvent used

Safety and Hazards

Future Directions

Biotin PEG linkers, including Biotin-PEG4-alcohol, are widely used in detection, immobilization, targeting, labeling, as well as nonradioactive purification . Biotin has strong binding affinity with avidin, and the PEG spacer increases the hydrophilicity of the molecules . This suggests potential future applications in various fields of research and industry.

properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG4-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)